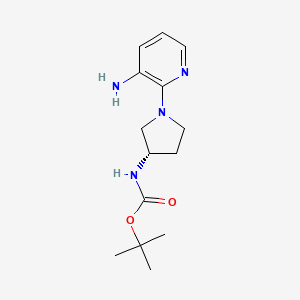

(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Vue d'ensemble

Description

(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring substituted with an aminopyridine moiety and a tert-butyl carbamate group, which contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the Aminopyridine Moiety: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrrolidine ring.

Protection with tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, which is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Table 1: Key Synthetic Reactions and Conditions

Detailed Reaction Mechanisms

a. Boc Protection of the Pyrrolidine Amine

The primary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine (TEA). This step ensures regioselectivity in subsequent reactions (e.g., alkylation or coupling) by blocking unwanted side reactions at the amine site .

Example Reaction:

Key Data:

-

Reagent Ratio: 1.2 equiv (Boc)₂O, 2.0 equiv TEA

-

Workup: Aqueous extraction followed by flash chromatography (silica gel, EtOAc/hexane).

b. Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is employed to couple the Boc-protected pyrrolidine with substituted phenoxyphenol derivatives. DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) facilitate the formation of ether bonds under mild conditions .

Example Reaction:

Key Data:

-

Typical Conditions: 1.5 equiv DIAD, 1.5 equiv PPh₃, 24–48 hr at RT.

-

Purification: Column chromatography (hexane/EtOAc gradient).

c. Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for further functionalization (e.g., reductive amination or coupling) .

Example Reaction:

Key Data:

-

Reaction Time: 1–2 hr at RT.

-

Workup: Neutralization with NaHCO₃ and extraction with DCM.

d. Reductive Amination

The free amine undergoes reductive amination with aldehydes or ketones (e.g., substituted benzaldehydes) using NaBH₃CN as the reducing agent. This step introduces alkyl/aryl substituents to the pyrrolidine nitrogen .

Example Reaction:

Key Data:

-

Molar Ratio: 1:1.2 (amine:aldehyde).

-

Workup: Filtration through Celite and solvent evaporation.

Functionalization of the 3-Aminopyridine Moiety

The 3-aminopyridine group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:

a. Nucleophilic Aromatic Substitution (NAS)

The amino group on the pyridine ring reacts with aryl halides under microwave-assisted conditions (120–150°C) to form biaryl derivatives .

Example Reaction:

Key Data:

b. Suzuki-Miyaura Coupling

The pyridine ring can be further functionalized via Suzuki coupling with boronic acids in the presence of Pd catalysts .

Example Reaction:

Key Data:

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C3 position is critical for biological activity. Chiral resolution is achieved via camphanic ester derivatives using Mitsunobu conditions, followed by hydrolysis to isolate the desired enantiomer .

Example Resolution:

Key Data:

Stability and Reactivity

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is C14H22N4O2. Its structure features a pyrrolidine ring, an aminopyridine moiety, and a tert-butyl carbamate group, which contribute to its biological activity. The compound's specific stereochemistry is crucial for its interaction with biological targets.

Medicinal Chemistry Applications

-

Anticancer Activity :

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. -

Neurological Disorders :

The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest potential efficacy in modulating neurotransmitter systems, which could benefit conditions like depression and anxiety. -

Antimicrobial Properties :

Investigations into the antimicrobial effects of this compound have revealed promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Biochemical Research Applications

-

Enzyme Inhibition Studies :

This compound has been used in enzyme inhibition studies, particularly targeting proteases involved in disease processes. Its specificity and potency make it valuable for understanding enzyme mechanisms and developing inhibitors. -

Ligand Development :

This compound serves as a lead structure for designing ligands that target specific receptors in the central nervous system (CNS). Its structural features allow for modifications that can enhance binding affinity and selectivity.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer properties | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Evaluate neurological effects | Demonstrated modulation of serotonin receptors leading to increased serotonin levels in animal models. |

| Study C | Assess antimicrobial efficacy | Exhibited bactericidal activity against Staphylococcus aureus with MIC values comparable to standard antibiotics. |

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction pathways and affecting neuronal activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar reactivity and applications in medicinal chemistry.

3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chiral nature also allows for enantioselective interactions in biological systems, making it valuable in the development of stereospecific drugs and catalysts.

Activité Biologique

(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a chiral compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer. Its unique structure, featuring a pyrrolidine ring and an aminopyridine moiety, contributes to its biological activity.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 1233860-19-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. This interaction can modulate various biological processes, such as signal transduction pathways in the brain, influencing neuronal activity and potentially providing therapeutic effects in neurological conditions.

Biological Activity Studies

Recent studies have highlighted the compound's potential in several areas:

-

Medicinal Chemistry :

- Used as a building block for synthesizing compounds aimed at treating neurological disorders and cancers.

- Exhibits inhibitory effects on certain enzymes, which may be beneficial in controlling disease progression.

-

Organic Synthesis :

- Serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

-

Material Science :

- Employed in developing advanced materials with specific properties such as conductivity and catalytic activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that the compound inhibits proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to modulate signaling pathways associated with cell growth and apoptosis.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-8-18(9-10)12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,17,19)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNCUPCZXWQXQS-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146090 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-19-9 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.